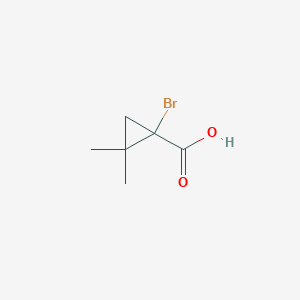1-Bromo-2,2-dimethylcyclopropane-1-carboxylic acid
CAS No.:
VCID: VC20459698
Molecular Formula: C6H9BrO2
Molecular Weight: 193.04 g/mol
* For research use only. Not for human or veterinary use.

| Description |
Laboratory Synthesis1-Bromo-2,2-dimethylcyclopropane-1-carboxylic acid can be synthesized by brominating precursors such as 2,2-dimethylcyclopropane-1-carboxylic acid. The bromination reaction typically involves:
The reaction exploits the high reactivity of the cyclopropane ring, which facilitates the introduction of the bromine atom. Industrial ProductionFor large-scale production, continuous flow reactors are often employed to optimize yield and purity. Reaction parameters such as temperature, pressure, and reagent concentration are closely monitored. Reactivity and MechanismThe dual functionality of this compound—arising from the bromine atom and carboxylic acid group—enables diverse chemical reactions:
These properties make it an excellent intermediate for synthesizing more complex molecules. Organic SynthesisThe compound is widely used as a building block in organic synthesis due to its reactive sites:
Biological ResearchAlthough specific biological activity data for this compound is limited, halogenated cyclopropanes are known to exhibit:
Further studies are required to explore its potential in medicinal chemistry. Comparison with Related Compounds
The presence of both the bromine atom and carboxylic acid group makes 1-bromo-2,2-dimethylcyclopropane-1-carboxylic acid uniquely versatile in synthetic applications. Limitations
Future ResearchFurther studies could focus on:
|
||||||||||||
|---|---|---|---|---|---|---|---|---|---|---|---|---|---|
| Product Name | 1-Bromo-2,2-dimethylcyclopropane-1-carboxylic acid | ||||||||||||
| Molecular Formula | C6H9BrO2 | ||||||||||||
| Molecular Weight | 193.04 g/mol | ||||||||||||
| IUPAC Name | 1-bromo-2,2-dimethylcyclopropane-1-carboxylic acid | ||||||||||||
| Standard InChI | InChI=1S/C6H9BrO2/c1-5(2)3-6(5,7)4(8)9/h3H2,1-2H3,(H,8,9) | ||||||||||||
| Standard InChIKey | QWWABPIBQUPWPY-UHFFFAOYSA-N | ||||||||||||
| Canonical SMILES | CC1(CC1(C(=O)O)Br)C | ||||||||||||
| PubChem Compound | 12867481 | ||||||||||||
| Last Modified | Aug 15 2024 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume